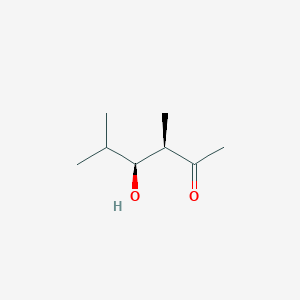
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one, also known as L-erythrulose, is a ketose sugar that is commonly found in nature. It is widely used in the food and cosmetic industries as a natural tanning agent and a skin moisturizer, respectively. L-erythrulose is also used in scientific research for its potential therapeutic applications, particularly in the field of diabetes.
作用机制
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee exerts its therapeutic effects through various mechanisms, including the activation of the insulin signaling pathway, the inhibition of inflammatory signaling pathways, and the regulation of glucose metabolism. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to increase the expression of genes involved in insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the improvement of insulin sensitivity, and the inhibition of inflammatory signaling pathways. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant properties, which may further contribute to its therapeutic potential in diabetes.
实验室实验的优点和局限性
The advantages of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its natural origin, its low toxicity, and its potential therapeutic effects in diabetes. The limitations of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its limited solubility in water and its potential variability in purity and composition.
未来方向
Future studies on (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should focus on its potential therapeutic effects in human subjects with diabetes. Further studies are also needed to elucidate the mechanisms underlying the therapeutic effects of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee, as well as its potential side effects and interactions with other medications. Additionally, studies on the synthesis and purification of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should be conducted to improve its purity and consistency.
合成方法
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can be synthesized through various methods, including enzymatic conversion, chemical synthesis, and microbial fermentation. Enzymatic conversion involves the use of enzymes, such as aldolases, to catalyze the conversion of dihydroxyacetone phosphate to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Chemical synthesis involves the use of chemical reagents to convert dihydroxyacetone to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Microbial fermentation involves the use of microorganisms, such as bacteria and yeast, to produce (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee through metabolic pathways.
科学研究应用
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been studied extensively for its potential therapeutic effects, particularly in the treatment of diabetes. Studies have shown that (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can improve insulin sensitivity and glucose metabolism in animal models of diabetes. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential in diabetes.
属性
CAS 编号 |
167937-69-1 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5(2)8(10)6(3)7(4)9/h5-6,8,10H,1-4H3/t6-,8-/m0/s1 |
InChI 键 |
BNHMGUBZKOAJCU-XPUUQOCRSA-N |
手性 SMILES |
C[C@H]([C@H](C(C)C)O)C(=O)C |
SMILES |
CC(C)C(C(C)C(=O)C)O |
规范 SMILES |
CC(C)C(C(C)C(=O)C)O |
同义词 |
2-Hexanone, 4-hydroxy-3,5-dimethyl-, [S-(R*,S*)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




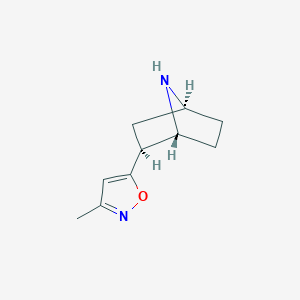
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
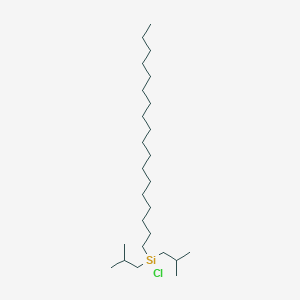
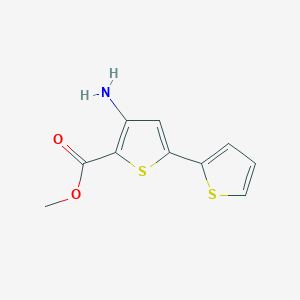

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
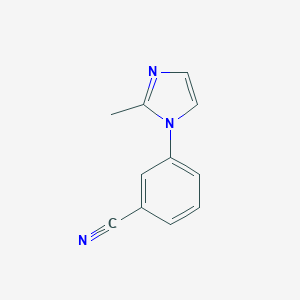
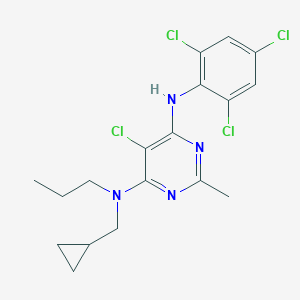

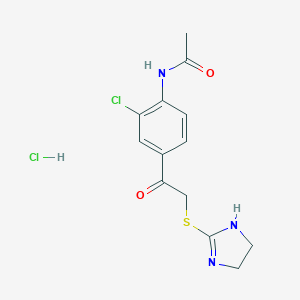
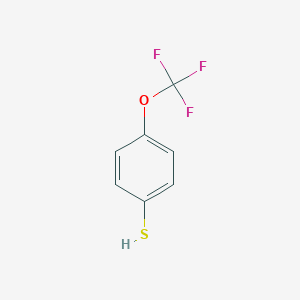
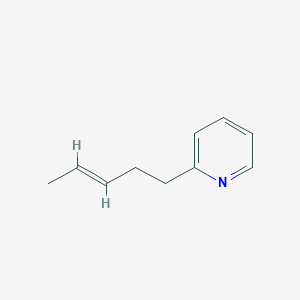
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)